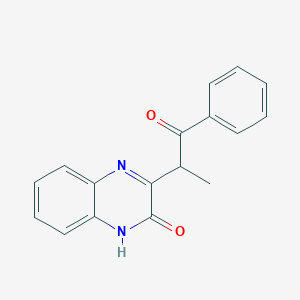
3-(1-oxo-1-phenylpropan-2-yl)-1H-quinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-oxo-1-phenylpropan-2-yl)-1H-quinoxalin-2-one is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a phenylpropanone moiety attached to the quinoxaline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-oxo-1-phenylpropan-2-yl)-1H-quinoxalin-2-one typically involves the condensation of 2-aminobenzamide with an appropriate diketone. One common method is the reaction of 2-aminobenzamide with 1-phenyl-1,3-propanedione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-(1-oxo-1-phenylpropan-2-yl)-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Products may include quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: The major product would be the corresponding alcohol.
Substitution: Depending on the substituent introduced, various quinoxaline derivatives can be formed.
科学的研究の応用
3-(1-oxo-1-phenylpropan-2-yl)-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-(1-oxo-1-phenylpropan-2-yl)-1H-quinoxalin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound, which lacks the phenylpropanone moiety.
2-Phenylquinoxaline: A similar compound with a phenyl group attached to the quinoxaline ring.
1,4-Dihydroquinoxaline: A reduced form of quinoxaline with different chemical properties.
Uniqueness
3-(1-oxo-1-phenylpropan-2-yl)-1H-quinoxalin-2-one is unique due to the presence of the phenylpropanone moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
37030-75-4 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.30 g/mol |
IUPAC名 |
3-(1-oxo-1-phenylpropan-2-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C17H14N2O2/c1-11(16(20)12-7-3-2-4-8-12)15-17(21)19-14-10-6-5-9-13(14)18-15/h2-11H,1H3,(H,19,21) |
InChIキー |
PYRXJCMBUBPPRE-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



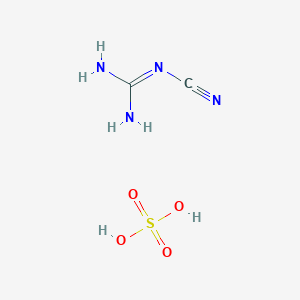
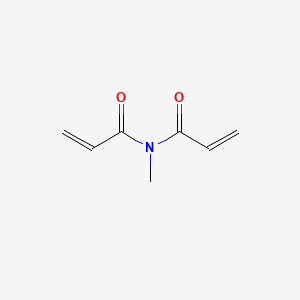


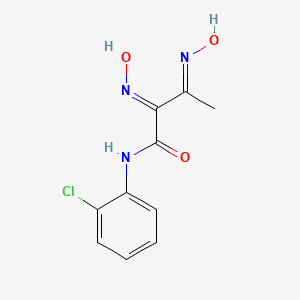
![2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14660908.png)
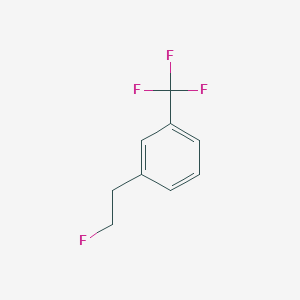
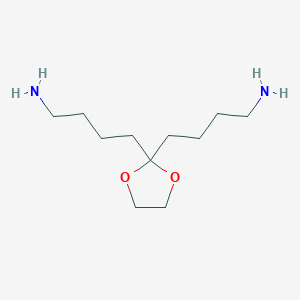
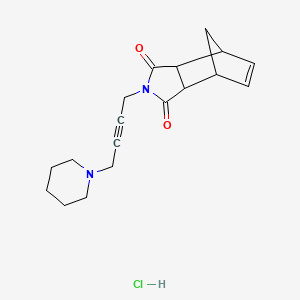

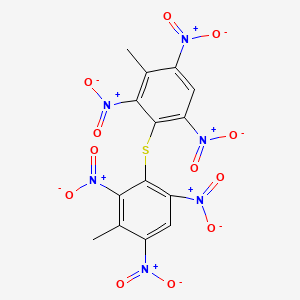
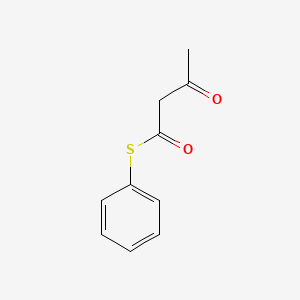
![8,8-Dibromo-1-methylbicyclo[5.1.0]octane](/img/structure/B14660964.png)
